molecular formula C12H12N2O B2940945 2-Methoxy-5-(pyridin-4-yl)aniline CAS No. 104994-92-5

2-Methoxy-5-(pyridin-4-yl)aniline

Cat. No.: B2940945
CAS No.: 104994-92-5
M. Wt: 200.241
InChI Key: FBAWXJMSEFDNOH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyridin-4-yl)aniline is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O/c1-15-12-3-2-10 (8-11 (12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 . This indicates the presence of a methoxy group (-OCH3) and a pyridinyl group attached to an aniline group.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 171-172°C .

Scientific Research Applications

Coordination Chemistry and Spectroscopic Properties

Basu Baul et al. (2014) investigated the synthesis, structures, and spectroscopic properties of Hg(II) complexes with bidentate NN and tridentate NNO Schiff-base ligands derived from aniline derivatives. Their study highlighted how the presence of intra- and intermolecular Hg–O bonds influences the formation of monomeric or polymeric structures, with fluorescent properties also being explored (Basu Baul et al., 2014).

Quantum Chemistry and Kinase Inhibition

Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies for aniline derivatives as c-Met kinase inhibitors. Their research provided insights into the molecular features contributing to high inhibitory activity, highlighting the potential of these compounds in therapeutic applications (Caballero et al., 2011).

Organic Synthesis and Catalysis

Zhao et al. (2017) discovered the utility of 2-(pyridin-2-yl)aniline as a new, removable directing group in promoting C-H amination mediated by cupric acetate. This finding opens up new avenues for the efficient amination of benzamide derivatives, showcasing the versatility of aniline derivatives in synthetic chemistry (Zhao et al., 2017).

Schiff’s Bases Synthesis

Pareek et al. (2009) described a convenient route for the synthesis and characterization of novel substituted Azo-Coumarins and Schiff’s bases, starting from an anilic acid derivative. Their work demonstrates the applicability of these compounds in the development of new materials with potential optical properties (Pareek et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Methoxy-5-(pyridin-4-yl)aniline are not mentioned in the available literature, there is a general interest in the development of clinically active drugs that rely on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests potential future research directions in exploring the therapeutic properties of this compound and similar compounds.

Properties

IUPAC Name

2-methoxy-5-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAWXJMSEFDNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104994-92-5
Record name 2-methoxy-5-(pyridin-4-yl)aniline
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